2-Chloro-2,3-dihydro-1h-inden-1-ol

Organic Synthesis Chlorination Yield Indene Functionalization

Researchers needing a stereochemically defined, chiral indanol scaffold for medicinal chemistry often face lengthy in-house synthesis. 2-Chloro-2,3-dihydro-1H-inden-1-ol (CAS 19598-01-7) resolves this bottleneck as a commercially available (1R,2S)-cis building block with a C2 chlorine handle for nucleophilic displacement or cross-coupling. Key advantages: • Enables direct SN2 or Pd-catalyzed diversification to 2-amino, 2-azido, or 2-alkyl indanol libraries while preserving C1 stereochemistry. • Supplied at ≥95% purity, compatible with the biocatalytic resolution pathways used for HIV protease inhibitor (indinavir) intermediate synthesis. • Shipped from stock with ambient transport, eliminating synthesis lead time for fragment-based library design.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 19598-01-7
Cat. No. B025800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2,3-dihydro-1h-inden-1-ol
CAS19598-01-7
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)O)Cl
InChIInChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2
InChIKeySKUCQUAQEKVSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2,3-dihydro-1H-inden-1-ol (CAS 19598-01-7): Chemical Identity, Physicochemical Profile, and Procurement-Grade Specifications


2-Chloro-2,3-dihydro-1H-inden-1-ol (CAS 19598-01-7) is a chlorinated indanol derivative with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g·mol⁻¹, featuring a bicyclic indane framework with a chlorine atom at the 2-position and a hydroxyl group at the 1-position . The compound is commercially available as the (1R,2S)-cis (or rel-cis) stereoisomer with a typical purity specification of 95% . Its computed physicochemical properties include a boiling point of 313.5 °C at 760 mmHg, a density of 1.29 g·cm⁻³, and a calculated LogP of approximately 1.8, consistent with moderate lipophilicity suitable for both organic synthesis and medicinal chemistry applications [1]. The compound belongs to the broader indanol family, which has been widely studied for diverse biological activities and serves as an important pharmacophore group in numerous bioactive natural products [2].

Why 2-Chloro-2,3-dihydro-1H-inden-1-ol Cannot Be Generically Substituted: Halogen-Dependent Reactivity and Stereochemical Constraints


Within the 2-haloindan-1-ol series, halogen identity governs both the chemical reactivity profile and the stereochemical accessibility of the resulting intermediates, making simple substitution a significant risk to downstream synthetic or biological outcomes. The chlorine atom at the 2-position provides a distinct balance of leaving-group ability (nucleophilic substitution potential), steric bulk, and electronic influence on the adjacent hydroxyl-bearing carbon, which differs measurably from the bromo, fluoro, and iodo analogs [1]. Stereochemistry further constrains substitution: the commercially predominant (1R,2S)-cis configuration of 2-chloro-2,3-dihydro-1H-inden-1-ol differs from the (1R,2R)-trans enantiomer (CAS 88270-73-9) both in physical properties and in biological recognition [2]. The indanol scaffold itself is a recognized pharmacophore embedded in HIV protease inhibitors (e.g., indinavir), antifungal agents, and CNS-active compounds, where even minor halogen or stereochemical alterations can abolish target engagement [3].

Quantitative Differentiation Evidence for 2-Chloro-2,3-dihydro-1H-inden-1-ol Versus Closest Analogs


Synthetic Yield Comparison: Chloro Versus Unsubstituted Indanol from Indene Precursor

The direct chlorination route from indene to 2-chloro-2,3-dihydro-1H-inden-1-ol achieves a reported yield of approximately 69%, providing a reasonably efficient one-step entry into the 2-haloindanol scaffold . This contrasts with the alternative synthetic route yielding only approximately 23%, highlighting the importance of reaction condition selection for procurement-relevant scale-up considerations . In comparison, the unsubstituted parent compound 2,3-dihydro-1H-inden-1-ol (1-indanol, CAS 6351-10-6) is commercially available at 97–98% purity but lacks the halogen handle essential for downstream derivatization via nucleophilic substitution or cross-coupling .

Organic Synthesis Chlorination Yield Indene Functionalization Process Chemistry

Spectroscopic Fingerprint Differentiation: Chloro-Indanol Versus Iodo-Indanol GC-MS Profiles

The (1R,2R)-trans enantiomer of 2-chloro-2,3-dihydro-1H-inden-1-ol (CAS 88270-73-9, exact mass 168.034193 Da) and the corresponding (1R,2R)-2-iodo analog (exact mass 259.96981 Da) produce clearly distinguishable GC-MS spectra documented in the Wiley Registry of Mass Spectral Data [1][2]. The mass difference of approximately 91.94 Da between the chloro and iodo isotopologues, coupled with the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl, ~3:1 ratio) versus the monoisotopic iodine signal, provides unambiguous identity confirmation in analytical workflows [1][2]. Additionally, the (1R,2R)-trans stereoisomer (CAS 88270-73-9) and the (1R,2S)-cis stereoisomer (CAS 19598-01-7) represent distinct chemical entities with separate CAS registrations—a critical distinction for regulated laboratory procurement and inventory management .

Analytical Chemistry GC-MS Spectroscopic Characterization Quality Control

Computed Molecular Descriptor Differentiation: LogP and Topological Surface Area Across the 2-Haloindanol Series

Computed molecular descriptors reveal measurable property gradients across the 2-haloindanol series that inform compound selection for medicinal chemistry campaigns. The (1R,2R)-trans-2-chloroindan-1-ol exhibits a computed LogP of 1.8 and a topological polar surface area (TPSA) of 20.2 Ų [1]. While direct computed LogP values for the bromo, fluoro, and iodo analogs from the same computational methodology are not collated in a single head-to-head source, the molecular weight spread across the series—168.62 (Cl), 213.07 (Br), 152.17 (F), 260.07 (I) g·mol⁻¹—predicts a systematic LogP increase with halogen size (I > Br > Cl > F), following the established Hansch π substituent constant trend [2]. The chloro analog occupies an intermediate lipophilicity position that balances membrane permeability against aqueous solubility, a key consideration in lead optimization where excessively lipophilic (iodo) candidates risk poor solubility and overly polar (fluoro) candidates may limit passive diffusion.

Computational Chemistry Druglikeness Molecular Descriptors ADME Prediction

Enzymatic Resolution Potential: Biocatalytic Deracemization of Haloindanols as a Route to Enantiopure Building Blocks

The broader class of halogenated dihydroindenols, including chloro-substituted indanols, has been demonstrated as viable substrates for enzymatic kinetic resolution using Burkholderia cepacia lipase (BCL) and Candida antarctica B lipase (Novozym 435®), yielding enantiomerically enriched (R)-acyl and (S)-alcohol products [1]. Racemic halodihydroindenols were resolved via trans-esterification with vinyl acetate in organic media (BCL) or via hydrolysis of the corresponding acetates (Novozym 435® in MTBE, 20–40 °C, 20–30 h), with enantiomeric purity confirmed by Mosher acid derivatization and absolute configuration assigned by the Kazlauskas method [1]. Furthermore, enantiomerically pure chloroindanol derivatives—specifically 5-chloroindanol and 6-chloroindanol—have been prepared via biocatalytic methods and shown to exhibit antifungal activity against the phytopathogenic fungus Botrytis cinerea [2]. While these specific studies did not evaluate the 2-chloro positional isomer, the demonstrated enzymatic tractability of the chloroindanol scaffold establishes a class-wide feasibility precedent for accessing optically pure 2-chloro-2,3-dihydro-1H-inden-1-ol enantiomers via analogous biocatalytic resolution strategies.

Biocatalysis Chiral Resolution Enantioselective Synthesis Green Chemistry

Patented Synthetic Utility: 2-Haloindanols as Intermediates for Optically Active Indanones and Indanols

European Patent EP2639216B1 (filed 2011, not in force) discloses a method for producing optically active indanones or optically active indanols using halogenated indenones as key intermediates, explicitly encompassing chloro-substituted indanols within the claimed scope [1]. The patent describes enzymatic and microbial reduction systems—including oxidoreductase enzymes and Saccharomyces cerevisiae—for the stereoselective conversion of halogenated indenones to optically active indanols [1]. This establishes 2-chloro-2,3-dihydro-1H-inden-1-ol as part of a protected synthetic technology space for accessing high-value chiral indanol building blocks. Separately, the (1R,2R)-trans-2-chloroindan-1-ol has been documented as a reactant in the synthesis of trans-2-chloro-1-(1-ethoxyethoxy)indane via reaction with vinyl ethyl ether in chlorobenzene with p-toluenesulfonic acid catalysis, demonstrating the compound's utility as a protected alcohol intermediate in multi-step synthetic sequences [2].

Process Patent Asymmetric Synthesis Indanone Intermediates Industrial Chemistry

2,3-Disubstituted Indene Structure-Activity Relationships: Steroid Receptor Binding and Antiproliferative Activity

Kirkiacharian et al. (1999) reported the synthesis and evaluation of 2,3-disubstituted indenes for relative binding affinity to steroid receptors and antiproliferative activity on MCF-7 breast cancer cells, establishing the indene scaffold—of which 2-chloro-2,3-dihydro-1H-inden-1-ol is a reduced, hydroxylated derivative—as a privileged template for steroid receptor modulation [1]. The study demonstrated that substitution at the 2- and 3-positions of the indene framework directly modulates both receptor binding and cellular antiproliferative potency, providing a mechanistic rationale for why the specific 2-chloro-1-hydroxy substitution pattern may confer distinct pharmacological properties relative to other regioisomers or halogen variants [1]. Separately, indolinone-based derivatives designed using hybrid pharmacophoric approaches have shown cytotoxic activity against MCF-7 and HepG-2 cell lines, further supporting the relevance of the indanone/indanol scaffold in anticancer medicinal chemistry [2].

Steroid Receptor Antiproliferative MCF-7 SAR

Optimal Application Scenarios for 2-Chloro-2,3-dihydro-1H-inden-1-ol Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of Bioactive Indane-Containing Molecules

The established utility of enantiomerically pure indanol derivatives as key intermediates in pharmacologically relevant compounds—most notably (1S,2R)-1-aminoindan-2-ol as the chiral core of the HIV protease inhibitor indinavir—positions 2-chloro-2,3-dihydro-1H-inden-1-ol as a strategic synthetic entry point [1]. The chlorine atom at the 2-position serves as a latent leaving group for nucleophilic displacement with amines, azide, or carbon nucleophiles, enabling diversification to 2-amino, 2-azido, or 2-alkyl indanol derivatives while retaining the stereochemical integrity established at the 1-hydroxy position. The enzymatic resolution precedent for chloroindanols using BCL and Novozym 435® provides a scalable biocatalytic pathway to access both enantiomers in optically pure form [2]. For procurement decision-makers, the compound is available at 95% purity from commercial suppliers , with the opportunity to commission custom enantiomeric enrichment via established biocatalytic resolution protocols.

Intermediate for Halogen-Metal Exchange and Cross-Coupling in Medicinal Chemistry Library Synthesis

The C2 chlorine atom in 2-chloro-2,3-dihydro-1H-inden-1-ol provides a synthetic handle for halogen-metal exchange or transition metal-catalyzed cross-coupling reactions—a capability absent in the unsubstituted parent 2,3-dihydro-1H-inden-1-ol [1]. This enables the generation of 2-aryl, 2-alkenyl, or 2-alkyl indanol derivatives through Pd-, Ni-, or Cu-catalyzed coupling, expanding the accessible chemical space for structure-activity relationship exploration. The intermediate LogP (computed 1.8 for the trans isomer) and moderate molecular weight (168.62 g·mol⁻¹) place the compound within favorable drug-like property space, making it suitable as a core scaffold for fragment-based or lead-like library design [2]. The distinct chlorine isotope pattern (³⁵Cl/³⁷Cl) provides an intrinsic mass spectrometric marker for reaction monitoring and product confirmation in parallel synthesis workflows .

Reference Standard and Analytical Marker for Halogenated Indanol Quality Control

The well-characterized GC-MS spectrum of (1R,2R)-2-chloroindan-1-ol in the Wiley Registry of Mass Spectral Data, combined with the availability of reference spectra for the iodo analog, establishes 2-chloro-2,3-dihydro-1H-inden-1-ol as a reliable analytical reference compound [1][2]. The distinct exact mass (168.034193 Da for the trans enantiomer) and characteristic chlorine isotopic signature enable unambiguous identification and quantification in complex reaction mixtures, impurity profiling, or environmental fate studies. The availability of multiple halogenated indanol analogs (Cl, Br, I, F) each with distinct MS and chromatographic signatures allows the construction of retention time and mass spectral libraries for systematic analytical method development. The compound's moderate boiling point (313.5 °C at 760 mmHg) is compatible with standard GC-MS analytical protocols .

Substrate for Biocatalytic Oxidation and Deracemization Process Development

The demonstrated biocatalytic oxidation of 5-chloroindanol and 6-chloroindanol by Botrytis cinerea to chloroindanediols establishes a class precedent for exploiting fungal oxidoreductases in the regio- and stereoselective functionalization of chloroindanol substrates [1]. The EP2639216B1 patent further discloses enzyme- and microorganism-based reduction systems (including oxidoreductases and Saccharomyces cerevisiae) for converting halogenated indenones to optically active indanols, providing a complementary reductive pathway [2]. For process chemistry groups developing biocatalytic routes to chiral alcohols, 2-chloro-2,3-dihydro-1H-inden-1-ol represents a structurally well-defined substrate for screening panels of ketoreductases, lipases, or whole-cell biocatalysts to identify enzyme systems capable of either kinetic resolution (acyl transfer) or asymmetric reduction (from the corresponding 2-chloroindanone).

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